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Compound of Interest

Compound Name:
1-(5-Bromo-4-methylpyrimidin-2-

yl)piperidin-4-ol

Cat. No.: B8214033

Get Quote

Core Intermediate: 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol Primary Applications:

Kinase Inhibition (e.g., IKKβ, EPHA2), Cytokine Modulation (TNF-α)

Introduction & Scientific Rationale
The 2-aminopyrimidine motif is a highly privileged scaffold in modern drug discovery, frequently

utilized as a hinge-binding element in the design of potent kinase inhibitors and protein-protein

interaction modulators[1]. Because of its dual hydrogen-bond interaction capacity with the

kinase amide backbone, this scaffold is foundational to both research tool compounds and

approved clinical drugs[1].

The specific intermediate 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol offers a highly

optimized starting point for systematic Structure-Activity Relationship (SAR) campaigns,

particularly in the development of IκB kinase β (IKKβ) inhibitors and Tumor Necrosis Factor-

alpha (TNF-α) signaling modulators[2].

Causality of Structural Features:
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The 2-Aminopyrimidine Core: Acts as the primary anchor, forming critical bidentate hydrogen

bonds with the hinge region of the ATP-binding pocket.

The 4-Methyl Group: This substitution is not merely decorative; it induces a critical steric

clash with any substituent introduced at the adjacent C5 position. This clash forces the C5-

aryl/heteroaryl group out of coplanarity, locking it into an orthogonal conformation that

perfectly vectors into the deep, hydrophobic back-pocket of the kinase[1].

The 5-Bromo Handle: Provides an ideal, highly reactive vector for late-stage functionalization

via palladium-catalyzed cross-coupling, allowing rapid library generation to probe the back-

pocket.

The Piperidin-4-ol Moiety: The basic nitrogen donates electron density into the pyrimidine

ring, enhancing the hydrogen-bond acceptor strength of the pyrimidine N1. Furthermore, the

4-hydroxyl group is directed toward the solvent-exposed channel, improving aqueous

solubility and providing a synthetic handle for prodrug strategies[2].

SAR Strategy & Chemical Biology Workflow
To systematically evaluate this scaffold, researchers must adopt an iterative SAR cycle. The

workflow relies on late-stage diversification at the C5 position to optimize target affinity,

followed by rigorous phenotypic and biochemical validation.
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Workflow of the iterative SAR cycle utilizing the 2-aminopyrimidine core for library generation.
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Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in quality control steps to ensure a self-

validating experimental system.

Protocol A: Late-Stage C5 Functionalization (Suzuki-
Miyaura Coupling)
This protocol details the synthesis of C5-aryl derivatives to probe the kinase back-pocket.

Pd(dppf)Cl₂ is specifically selected as the catalyst because its large bite angle effectively

handles sterically hindered aryl bromides (exacerbated by the adjacent 4-methyl group) while

suppressing competitive dehalogenation.

Step-by-Step Methodology:

Reaction Setup: In an oven-dried, argon-purged reaction vial, add 1-(5-bromo-4-
methylpyrimidin-2-yl)piperidin-4-ol (1.0 equivalent, 0.5 mmol) and the desired

aryl/heteroaryl boronic acid (1.2 equivalents).

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equivalents) and anhydrous K₂CO₃ (2.0

equivalents).

Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality:

The presence of water is critical to dissolve the inorganic base and facilitate the

transmetalation step of the catalytic cycle.

Heating: Seal the vial and heat at 90 °C for 4 hours under vigorous stirring.

In-Process QC: Monitor reaction completion via LC-MS. The disappearance of the starting

material mass ( [M+H]+=272.0/274.0 ) and appearance of the product mass validates the

coupling efficiency.

Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2

× 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify via flash column chromatography (Silica gel, gradient elution: 0-10%

Methanol in Dichloromethane) to yield the final SAR probe.
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Protocol B: In Vitro IKKβ / TNF-α Inhibition Assay
Compounds modulating the TNF-α signaling pathway via IKKβ inhibition have profound

implications for inflammatory disorders and oncology[2],[3]. This assay utilizes Homogeneous

Time-Resolved Fluorescence (HTRF) to measure kinase activity, chosen specifically for its high

signal-to-background ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

Compound Plating: Dispense 100 nL of the synthesized SAR compounds (in 100% DMSO)

into a 384-well low-volume plate using an acoustic liquid handler to generate a 10-point

dose-response curve. Self-Validation: Include BMS-345541 as a positive control[2] and

DMSO as a negative control to calculate the Z'-factor.

Enzyme Addition: Add 5 µL of recombinant human IKKβ enzyme (final concentration: 1 nM)

to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated IκBα peptide and ATP

(at its predetermined Km​value of 10 µM).

Incubation: Incubate the reaction for 60 minutes at room temperature.

Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing

Streptavidin-XL665 and a Europium-cryptate labeled anti-phospho-IκBα antibody.

Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate

reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ values using a 4-

parameter logistic regression model.

Quantitative SAR Data Analysis
The following table summarizes a representative SAR campaign utilizing the 1-(5-Bromo-4-
methylpyrimidin-2-yl)piperidin-4-ol core. The data illustrates how modifying the C5 position

drastically impacts both biochemical IKKβ inhibition and cellular TNF-α suppression[2].
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Compound ID
C5 Substituent
(R-Group)

IKKβ IC₅₀ (nM)
Cellular TNF-α
IC₅₀ (nM)

Structural
Rationale

Core-SM
Bromo (Starting

Material)
> 10,000 > 10,000

Lacks back-

pocket

engagement.

SAR-01 Phenyl 1,250 ± 120 4,500 ± 310

Weak

hydrophobic

interaction.

SAR-02 4-Fluorophenyl 430 ± 45 1,800 ± 150

Fluorine fills a

small lipophilic

sub-pocket.

SAR-03 3-Pyridyl 115 ± 18 620 ± 85

Nitrogen forms a

weak water-

mediated H-

bond.

SAR-04

4-

(Methylsulfonyl)p

henyl

24 ± 4 110 ± 15

Sulfone acts as a

strong H-bond

acceptor in the

deep pocket.

Note: The progression from SAR-01 to SAR-04 demonstrates that increasing the polarity and

hydrogen-bond acceptor capacity at the para-position of the C5-aryl group significantly

enhances target affinity.

Mechanistic Pathway: IKKβ and TNF-α Signaling
The ultimate goal of optimizing the 2-aminopyrimidine scaffold is to achieve potent intracellular

modulation. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent

degradation of IκBα. This traps NF-κB in the cytoplasm, directly suppressing the expression of

pro-inflammatory cytokines like TNF-α and IL-6[2],[3].
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Mechanism of action: 2-aminopyrimidine derivatives inhibit IKKβ to suppress TNF-α signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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